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molecular formula C13H14O2 B1315168 Ethyl 3,4-dihydronaphthalene-2-carboxylate CAS No. 100046-58-0

Ethyl 3,4-dihydronaphthalene-2-carboxylate

Cat. No. B1315168
M. Wt: 202.25 g/mol
InChI Key: DLWBMIPICBZTCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369110B1

Procedure details

A mixture of 2-ethoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol (2.45 g, 11.1 mmol), triethylamine (2.70 g, 26.7 mmol) and tetrahydrofuran (50 ml) was cooled to 0° C., followed by adding dropwise thereto methanesulfonyl chloride (1.53 g, 13.3 mmol). The reaction mixture was stirred at 0-5° C. for 1.5 hours and then at room temperature for 7 hours, and allowed to stand overnight at room temperature. The reaction mixture was poured into a cold aqueous ammonium chloride solution and extracted twice with ethyl acetate, and the extract solution was washed with a saturated aqueous sodium hydrogencarbonate solution and a 5% aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent; ethyl acetate:n-hexane=1:99) to obtain 2.12 g of ethyl 3,4-dihydronaphthalene-2-carboxylate.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:15][CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]1O)=[O:5])[CH3:2].C(N(CC)CC)C.CS(Cl)(=O)=O.[Cl-].[NH4+]>O1CCCC1>[CH:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:14][CH2:15][C:6]=1[C:4]([O:3][CH2:1][CH3:2])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
C(C)OC(=O)C1C(C2=CC=CC=C2CC1)O
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0-5° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding dropwise
WAIT
Type
WAIT
Details
at room temperature for 7 hours
Duration
7 h
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
the extract solution was washed with a saturated aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 5% aqueous sodium chloride solution and dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent; ethyl acetate:n-hexane=1:99)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1=C(CCC2=CC=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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